molecular formula C11H13F2NO2 B1487359 (2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-propylamine CAS No. 2007071-44-3

(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-propylamine

Cat. No. B1487359
M. Wt: 229.22 g/mol
InChI Key: LUBYUVSRPMBTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-propylamine” is a technical grade chemical used in pharmaceutical and agrochemical research . It is commonly used as an intermediate to synthesize various biologically active molecules . The compound has a molecular weight of 173.12 .


Synthesis Analysis

The synthesis of this compound can be achieved by reacting 2,2-difluoro-1,3-benzodioxole with piperazine in the presence of a base, followed by acidic workup to yield the dihydrochloride salt. The crude product can be purified by column chromatography .


Molecular Structure Analysis

The molecular formula of this compound is C7H5F2NO2 . The structure consists of a benzodioxole ring with two fluorine atoms attached at the 2,2-positions and an amine group attached at the 5-position .


Physical And Chemical Properties Analysis

This compound is a clear liquid at room temperature . It has a molecular weight of 173.12 . The boiling point is 259.6°C at 760 mmHg .

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It should be handled with care, including the use of gloves, protective clothing, and respiratory protection . It should also be stored in a cool, dry place away from sources of heat or ignition .

properties

IUPAC Name

N-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2/c1-2-5-14-7-8-3-4-9-10(6-8)16-11(12,13)15-9/h3-4,6,14H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBYUVSRPMBTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC2=C(C=C1)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-propylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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